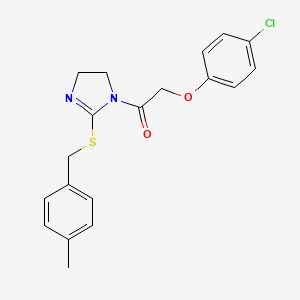
Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate is a compound with a molecular weight of 310.82 . It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .
Synthesis Analysis
This compound is one of the precursors used in the synthesis of fentanyl and its analogues . In 2017, two main precursors, N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were placed under international control. Since then, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture, including Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate .Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 4-(4-chloroanilino)-1-piperidinecarboxylate . The InChI code for this compound is 1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 .Chemical Reactions Analysis
As a precursor, this compound is used in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate is 310.82 . Other physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate has been utilized as a significant intermediate in the synthesis of various biologically active compounds. For instance, its derivative was used in the synthesis of crizotinib, a medication used in cancer treatment (D. Kong et al., 2016).
Structural Studies
- X-ray studies have shown that certain tert-butyl piperidine-1-carboxylate derivatives crystallize in specific forms, providing insights into their molecular structures. This is crucial for understanding the chemical behavior and potential applications of these compounds (C. Didierjean et al., 2004).
Synthesis of Piperidine Derivatives
- Piperidine derivatives have been synthesized using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, which is structurally related to tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate. These derivatives are promising synthons for the preparation of diverse piperidine compounds, which have wide-ranging applications in medicinal chemistry (A. I. Moskalenko & V. Boev, 2014).
Intermediate for Anticancer Drugs
- Tert-butyl piperidine-1-carboxylate derivatives have been identified as important intermediates for the synthesis of small molecule anticancer drugs. Their chemical properties make them suitable for drug development, highlighting the versatility of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate in medicinal applications (Binliang Zhang et al., 2018).
Anticorrosive Properties
- A novel heterocyclic compound structurally related to tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate demonstrated effective anticorrosive properties for carbon steel in acidic solutions. This suggests potential industrial applications of tert-butyl piperidine-1-carboxylate derivatives in material science (B. Praveen et al., 2021).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, it’s important to note that as a precursor to fentanyl, it is associated with significant risks. Fentanyl is a potent opioid and is one of the major contributing drugs to the opioid crisis in North America .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .
Mode of Action
Upon administration, Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate interacts with its targets, the opioid receptors. This interaction results in the activation of these receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
The activation of the opioid receptors by Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate affects several biochemical pathways. These include the inhibition of adenylate cyclase, decreased calcium conductance, and increased potassium conductance. The downstream effects of these changes include hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate’s action include the activation of opioid receptors and the subsequent changes in cellular ion conductance. These changes result in decreased neurotransmitter release and reduced perception of pain .
Propiedades
IUPAC Name |
tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCGLDYCFQAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

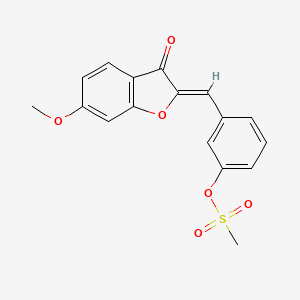
![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)

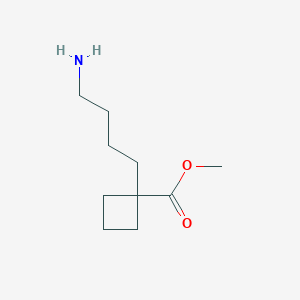
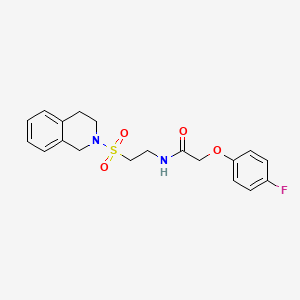
![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)
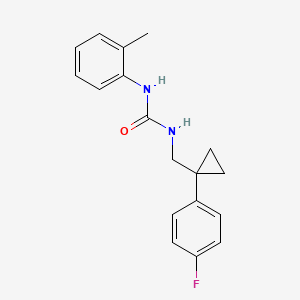


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)
